3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(4-chlorophenyl)-
CAS No.: 109322-25-0
Cat. No.: VC17054559
Molecular Formula: C23H14Cl2N6S
Molecular Weight: 477.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109322-25-0 |
|---|---|
| Molecular Formula | C23H14Cl2N6S |
| Molecular Weight | 477.4 g/mol |
| IUPAC Name | 3-[(2-chloroindolo[2,3-b]quinoxalin-6-yl)methyl]-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C23H14Cl2N6S/c24-13-5-8-15(9-6-13)31-20(28-29-23(31)32)12-30-19-4-2-1-3-16(19)21-22(30)27-17-10-7-14(25)11-18(17)26-21/h1-11H,12H2,(H,29,32) |
| Standard InChI Key | GDDXDFWXQYBJFE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)N=C3N2CC5=NNC(=S)N5C6=CC=C(C=C6)Cl |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₂₃H₁₄Cl₂N₆S, with a molar mass of 477.4 g/mol. Its IUPAC name, 3-[(2-chloroindolo[2,3-b]quinoxalin-6-yl)methyl]-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione, reflects the integration of three critical components:
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A 1,2,4-triazole-3-thione ring, which contributes hydrogen-bonding and π-stacking capabilities.
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A 2-chloroindolo[2,3-b]quinoxaline group, a planar heteroaromatic system known for intercalating DNA and inhibiting topoisomerases .
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A 4-chlorophenyl substituent, which enhances lipophilicity and target binding affinity.
The canonical SMILES representation (C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)N=C3N2CC5=NNC(=S)N5C6=CC=C(C=C6)Cl) and InChIKey (GDDXDFWXQYBJFE-UHFFFAOYSA-N) provide precise stereochemical details.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound involves multi-step reactions leveraging nucleophilic substitutions and cyclization. A key intermediate, 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propane hydrazide, is generated via hydrazinolysis of ethyl 3-chloropropionate derivatives . Subsequent treatment with carbon disulfide or thiourea facilitates cyclocondensation to form the 1,2,4-triazole-3-thione core .
Critical Steps:
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Hydrazide Formation: Reaction of indoloquinoxaline-carboxylate with hydrazine hydrate yields the carbohydrazide intermediate.
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Cyclization: The carbohydrazide undergoes cyclization with CS₂ under alkaline conditions to form the triazole-thione ring .
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Functionalization: Introduction of the 4-chlorophenyl group occurs via nucleophilic aromatic substitution or Suzuki coupling.
Chemical Reactivity
The thione (-C=S) group participates in electrophilic reactions, enabling the formation of sulfides or disulfides. The indoloquinoxaline moiety’s electron-deficient nature allows for π-π interactions with biological targets, while the chlorophenyl group enhances metabolic stability .
Pharmacological Activities
Antimicrobial Properties
Derivatives of 1,2,4-triazole-3-thione exhibit broad-spectrum antimicrobial activity. For instance, clinafloxacin-triazole hybrids demonstrated MIC values of 0.25–2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming vancomycin (MIC: 0.68 μM) . The chlorophenyl and indoloquinoxaline substituents in this compound likely enhance membrane permeability and DNA intercalation, disrupting microbial replication .
Enzyme Inhibition
The triazole-thione core acts as a zinc-binding group, inhibiting metalloenzymes such as carbonic anhydrase and matrix metalloproteinases. In vitro studies on similar compounds revealed >80% inhibition of CYP3A4 at 10 μM, indicating possible drug-drug interaction risks .
Structure-Activity Relationship (SAR)
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Chlorophenyl Substituent: The 4-chloro group enhances lipophilicity, improving blood-brain barrier penetration and target binding .
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Indoloquinoxaline Moiety: Planarity and chloro substitution facilitate DNA intercalation and topoisomerase inhibition .
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Triazole-Thione Core: The sulfur atom coordinates with metal ions in enzyme active sites, while nitrogen atoms participate in hydrogen bonding .
Comparative Activity Data:
Applications and Future Directions
Therapeutic Applications
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Antimicrobial Agents: Potential use against multidrug-resistant pathogens like MRSA and Pseudomonas aeruginosa.
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Oncology: DNA topoisomerase inhibitors for breast and lung cancers.
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Neurology: Modulation of GABAergic signaling for epilepsy treatment .
Research Opportunities
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Hybridization Strategies: Conjugating with fluoroquinolones or antimetabolites to enhance efficacy.
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Targeted Delivery: Nanoparticle encapsulation to improve bioavailability.
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CYP450 Profiling: Detailed interaction studies to mitigate drug-drug interactions.
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